Cas no 222400-32-0 (5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-)
![5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- structure](https://fr.kuujia.com/scimg/cas/222400-32-0x500.png)
222400-32-0 structure
Nom du produit:5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-
5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,
- 5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propenyl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- (9CI)
- Terpendole M
- SCHEMBL20869887
- CHEBI:203452
- DTXSID601317911
- (1R,2S,13R,15S,16R,17S,19R,20R,22S,25S,27S)-1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraene-15,16-diol
- 222400-32-0
-
- Piscine à noyau: 1S/C32H41NO6/c1-16(2)13-23-37-24-26(28(3,4)38-23)36-22-11-12-29(5)30(6)17(15-21(34)32(29,35)31(22)27(24)39-31)14-19-18-9-7-8-10-20(18)33-25(19)30/h7-10,13,17,21-24,26-27,33-35H,11-12,14-15H2,1-6H3/t17-,21+,22+,23+,24-,26+,27-,29-,30-,31+,32+/m1/s1
- La clé Inchi: MVICSSAKVWZSDJ-NHJVCWRJSA-N
- Sourire: O[C@@]12[C@H](C[C@@]3([H])CC4C5=CC=CC=C5NC=4[C@]3(C)[C@]1(CC[C@]1([H])O[C@]3([H])C(O[C@@H](C=C(C)C)O[C@@]3([H])[C@H]3O[C@]231)(C)C)C)O
Propriétés calculées
- Qualité précise: 535.29338803g/mol
- Masse isotopique unique: 535.29338803g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 1
- Complexité: 1090
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 96.5Ų
5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)- Littérature connexe
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
4. Book reviews
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
222400-32-0 (5bH-[1,3]Dioxino[4''',5''':5'',6'']oxireno[3'',4'']pyrano[2'',3'':5',6']benz[1',2':6,7]indeno[1,2-b]indole-5b,6-diol,1,4a,4b,6,7,7a,8,13,13b,13c,14,15,15a,16a-tetradecahydro-1,1,13b,13c-tetramethyl-3-(2-methyl-1-propen-1-yl)-,(3S,4aR,4bR,5aS,5bR,6S,7aR,13bS,13cR,15aS,16aS)-) Produits connexes
- 2229518-64-1(2,2-dimethyl-3-4-(trifluoromethyl)phenylbutan-1-ol)
- 209970-11-6(1,1-Diphenyl-4-(1H-1,2,4-triazol-1-yl)but-2-yn-1-ol)
- 2034533-60-1(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-(phenylsulfanyl)propanamide)
- 2680672-82-4(benzyl N-(4-bromo-3-hydroxypyridin-2-yl)carbamate)
- 1806320-59-1(Ethyl 3-cyano-4-iodo-5-methylbenzoate)
- 1233505-67-3(3-tert-butyl-N-methylaniline)
- 867009-61-8(2-benzyl-2,8-diazaspiro[4.5]decane)
- 898648-13-0(N2-(3-chloro-4-methylphenyl)-6-(morpholin-4-yl)-N4-4-(propan-2-yl)phenyl-1,3,5-triazine-2,4-diamine)
- 2229218-07-7(1-bromo-4-(hex-5-yn-1-yl)benzene)
- 1250736-64-1(6-(Cyclopentyloxy)-5-methylpyridin-3-amine)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
